molecular formula C19H11N3O3 B5515595 2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5515595
M. Wt: 329.3 g/mol
InChI Key: DALAXBUHHBEJIA-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a benzimidazole and isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with isoquinoline derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes and may involve steps like cyclization and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also critical components of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[2-(trifluoromethyl)phenyl]diazenyl}butanamide
  • N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique structural features that confer specific electronic and steric properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O3/c23-17-12-5-1-3-10-4-2-6-13(16(10)12)18(24)22(17)11-7-8-14-15(9-11)21-19(25)20-14/h1-9H,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALAXBUHHBEJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC5=C(C=C4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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